
roscovitine
Descripción general
Descripción
Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors . It preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9, which alter the growth phase or state within the cell cycle of treated cells .
Synthesis Analysis
The synthesis of this compound has been investigated using various methods . The selectivity of this compound was investigated using three different methods: testing on a wide panel of purified kinases, identifying this compound-binding proteins from various tissue and cell types following their affinity chromatography purification on immobilized this compound, and investigating the effects of this compound on cells deprived of one of its targets, CDK2 .
Molecular Structure Analysis
This compound is a trisubstituted purine derivative . It acts as a competitive analog of ATP . The molecular weight of this compound is 354.45 g/mol .
Chemical Reactions Analysis
This compound yields a well-developed, analytically useful signal due to its irreversible electrochemical oxidation in the alkaline range of pH . In acidic media, its oxidation process is apparently rather complex and corresponding voltammetric signals are less suitable for analytical purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.45 g/mol . It is recommended to store this compound in a cool place, keeping the container tightly closed in a dry and well-ventilated place .
Aplicaciones Científicas De Investigación
Tratamiento del Ictus Isquémico
Roscovitine se ha estudiado por su posible uso en el tratamiento del ictus isquémico. Se ha demostrado que disminuye las lesiones cerebrales en modelos de isquemia cerebral global y focal . El compuesto actúa modulando la respuesta de la Unidad Neurovascular (NVU) a la isquemia y disminuyendo la inflamación mediada por leucocitos .
Inhibición de las Quinasas Dependientes de Ciclinas
Se sabe que this compound inhibe las Quinasas Dependientes de Ciclinas (CDK) 1, 2, 5, 7 y 9 . Estas CDK desempeñan funciones clave en los procesos inflamatorios de las células NVU y los leucocitos después de lesiones cerebrales, incluido el ictus isquémico .
Tratamiento de las Tauopatías
Se ha encontrado que this compound disminuye la formación de tau fosforilada, una proteína que estabiliza y mantiene la función de los microtúbulos en las neuronas . Esto podría utilizarse potencialmente en el tratamiento de las tauopatías, enfermedades neurodegenerativas caracterizadas por un metabolismo anormal de las proteínas tau mal plegadas .
Neuroprotección en Lesiones del Nervio Óptico
Se ha demostrado que this compound disminuye la muerte de las células ganglionares de la retina (CGR) en ratas después de la aplastamiento del nervio óptico . Esto sugiere un posible uso de this compound en el tratamiento de las lesiones del nervio óptico .
Inhibición de la Vía de Señalización de la Calpaína
Se ha encontrado que this compound reduce el aumento de la tau fosforilada, lo que sugiere que la vía de señalización de la calpaína está activada . Esto podría utilizarse potencialmente en el tratamiento de enfermedades en las que está implicada la vía de señalización de la calpaína .
Posible Uso en Biología Vegetal
Si bien no se ha estudiado tan ampliamente como en la biología humana, hay alguna evidencia que sugiere que this compound puede tener aplicaciones en la biología vegetal .
Mecanismo De Acción
Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors .
Target of Action
This compound preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9 . These cyclin-dependent kinases play crucial roles in regulating the cell cycle .
Mode of Action
This compound acts by competing with ATP for binding at the ATP-binding site of CDKs . It interacts with the amino acids that line up the ATP-binding pocket of the CDK catalytic domain . This interaction alters the growth phase or state within the cell cycle of treated cells .
Biochemical Pathways
The inhibition of CDKs by this compound could contribute to cell cycle arrest and apoptosis . It also affects the ERK1/2 MAPK pathway . Transcripts of key genes required for the progression through mitosis, including Aurora-A/B (AURK-A/B), Polo-like kinase (PLK), cyclin B2 (CCNB2), WEE1, and CDC25C, show markedly reduced expression following treatment with this compound .
Pharmacokinetics
This compound has a long elimination half-life of about 3 hours . It is metabolized primarily in the liver, with one particular metabolite accounting for 60% of this loss . The oral bioavailability of this compound is essentially 100% .
Result of Action
This compound has been found to produce apoptosis in treated cancerous cells of non-small cell lung cancer (NSCLC) and other cancers . It also inhibits the phosphorylation of Rb-family proteins .
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171928 | |
| Record name | Seliciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186692-46-6 | |
| Record name | Roscovitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seliciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seliciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | roscovitine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Seliciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does roscovitine exert its anti-proliferative effects?
A1: this compound inhibits the activity of specific CDKs, primarily CDK1, CDK2, CDK5, and CDK7 [, , ]. These kinases play pivotal roles in cell cycle regulation, and their inhibition by this compound leads to cell cycle arrest, primarily in the G1 and G2/M phases [, ]. This arrest disrupts the tightly controlled process of cell division, ultimately limiting uncontrolled cell proliferation, a hallmark of cancer [, , ].
Q2: Can this compound induce apoptosis? If so, what are the implicated pathways?
A2: Yes, this compound has been shown to induce apoptosis in various cancer cell lines [, , , , ]. This apoptotic effect is mediated by both caspase-dependent and caspase-independent pathways []. In caspase-dependent apoptosis, this compound treatment leads to the activation of caspase-3, a key executioner caspase, resulting in the cleavage of various cellular substrates and ultimately cell death []. This compound also triggers the mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor [].
Q3: Does this compound's effect on p53 play a role in its anti-cancer activity?
A3: Yes, this compound has been shown to influence p53, a tumor suppressor protein, in several ways. this compound treatment increases p53 protein levels and promotes its accumulation in the nucleus [, ]. Interestingly, this p53 accumulation is not accompanied by phosphorylation at Ser15 or Lys382, suggesting a unique mechanism of p53 activation by this compound []. Additionally, this compound induces the phosphorylation of p53 at Ser46, leading to the upregulation of p53AIP1, a pro-apoptotic protein that contributes to mitochondrial depolarization [].
Q4: Beyond cell cycle control, does this compound influence other cellular processes?
A4: Yes, this compound has demonstrated effects on transcription and translation. For instance, it inhibits RNA synthesis by suppressing the phosphorylation of RNA polymerase II []. In bovine oocytes, this compound treatment impacted protein synthesis, although it didn’t entirely mirror the protein synthesis profile observed during oocyte maturation []. These findings highlight that this compound's effects extend beyond direct CDK inhibition, influencing broader cellular processes.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H26N6O, and its molecular weight is 354.45 g/mol.
Q6: Are there any spectroscopic data available for this compound?
A6: While specific spectroscopic data are not provided in the provided abstracts, analytical techniques such as liquid chromatography (LC) with UV detection and tandem mass spectrometry (MS/MS) have been employed to quantify this compound in biological samples []. These techniques rely on the compound's specific spectral properties for detection and quantification.
Q7: Have there been any computational studies on this compound and its analogs?
A7: Yes, computational chemistry has been utilized to investigate the structure-activity relationship of this compound and its analogs. Co-crystal structures of this compound and its bioisoster N-&-N1 in complex with CDK2/cyclin A have provided insights into their binding modes and selectivity profiles []. These structural insights can guide the design of more potent and selective CDK inhibitors with improved therapeutic properties.
Q8: How do structural modifications of this compound affect its activity and selectivity?
A8: Structural modifications of this compound have been explored to enhance its pharmacological properties. For example, N-&-N1, a bioisoster of this compound, exhibits 2- to 3-fold greater potency against CDKs compared to this compound []. Additionally, N6-methyl-(R)-roscovitine and O6-(R)-roscovitine were designed to specifically target pyridoxal kinase while minimizing interactions with CDKs []. These examples demonstrate the impact of even subtle structural changes on the activity and selectivity of this compound analogs.
Q9: What is the stability profile of this compound in different conditions?
A9: this compound demonstrates good stability in plasma for up to 48 hours when stored at various temperatures (-20°C, 4°C, 25°C, and 37°C) []. This stability profile is crucial for its formulation and storage as a pharmaceutical agent.
Q10: Have any formulation strategies been explored to improve this compound's delivery?
A10: Yes, nanoparticle-based delivery systems have been investigated to enhance this compound's therapeutic efficacy. Specifically, PLGA (poly(lactic-co-glycolic acid)) nanoparticles loaded with this compound exhibited significantly increased potency against therapy-resistant breast cancer cells compared to free this compound []. This finding underscores the potential of nanoformulations to improve drug delivery and overcome treatment resistance.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: this compound is rapidly absorbed and widely distributed to various tissues, with the highest concentrations observed in the liver, kidneys, and adipose tissue []. It is primarily metabolized in the liver, and its major metabolite is the carboxylic acid derivative formed through the oxidation of the hydroxymethyl group []. Urinary excretion of this compound is minimal, while its carboxylic acid metabolite accounts for the majority of the administered dose in the urine [].
Q12: Does the time of day influence this compound's pharmacokinetic profile?
A12: Yes, studies in mice have revealed that the time of day significantly impacts this compound's pharmacokinetics and metabolism. Specifically, oral administration at the resting phase (ZT3) resulted in a 38% higher systemic exposure and a doubled elimination half-life compared to administration during the active phase (ZT19) []. This time-dependent variability highlights the importance of considering circadian rhythms when optimizing this compound dosing schedules.
Q13: Is this compound able to cross the blood-brain barrier?
A13: Yes, this compound can cross the blood-brain barrier, as evidenced by its detection in the brain at concentrations approximately 30% of those measured in plasma []. This ability to penetrate the central nervous system is particularly relevant for its potential application in treating neurological disorders.
Q14: Does this compound bind to plasma proteins?
A14: Yes, this compound exhibits high binding affinity for plasma proteins, with approximately 90% of the drug bound in plasma []. It binds extensively to human serum albumin, indicating that this protein plays a major role in its distribution and pharmacokinetics [].
Q15: Has this compound shown efficacy in preclinical models of cancer?
A15: Yes, this compound has demonstrated promising anti-tumor activity in preclinical studies. It effectively inhibits the growth of various cancer cell lines in vitro, including those derived from breast, colon, leukemia, and lymphoma [, , , , ]. Furthermore, this compound exhibits anti-tumor effects in vivo, effectively suppressing tumor growth in xenograft models of colon and breast cancer [, ].
Q16: Beyond cancer, are there other disease models where this compound has shown promise?
A16: Yes, this compound has shown potential in models of other diseases. In a mouse model of graft-versus-host disease (GvHD), this compound treatment significantly prolonged the survival of allograft recipients [, ]. Additionally, this compound ameliorated endotoxin-induced uveitis in mice, an inflammatory eye condition, by promoting neutrophil apoptosis [].
Q17: Has this compound been evaluated in clinical trials?
A17: Yes, this compound is currently being evaluated in phase II clinical trials for various cancer types [, ]. It has also entered phase I clinical trials for glomerulonephritis, a kidney disease [].
Q18: Are there known mechanisms of resistance to this compound?
A18: While specific resistance mechanisms haven't been extensively elucidated in the provided abstracts, some insights are available. In breast cancer cells, the development of resistance to hormonal therapies is often associated with alterations in cell cycle regulation, including the activation of CDK pathways []. this compound's ability to inhibit these CDKs could potentially overcome this resistance mechanism, making it a promising therapeutic option for treating resistant tumors.
Q19: What is the safety profile of this compound?
A19: While this section primarily focuses on the scientific research aspects, preclinical studies have provided some insights into this compound's safety profile. In vitro and in vivo assessments of this compound's potential for myelosuppression, immunosuppression, and hepatotoxicity have shown no significant adverse effects []. Additionally, this compound exhibited no detectable toxicity towards bone marrow cells in vivo, further supporting its favorable safety profile [].
Q20: Can you elaborate on the use of PLGA nanoparticles for this compound delivery?
A20: PLGA nanoparticles have shown promise in enhancing this compound's delivery and efficacy []. These nanoparticles can encapsulate this compound, protecting it from degradation and allowing for controlled release at the target site. In vitro studies have demonstrated that PLGA-encapsulated this compound exhibits a significantly lower effective dose compared to free this compound, particularly in therapy-resistant breast cancer cells. This enhanced efficacy highlights the potential of nanoparticle-based drug delivery systems for improving this compound's therapeutic index.
Q21: What analytical methods are used to quantify this compound and its metabolites?
A21: Liquid chromatography (LC) coupled with UV detection and tandem mass spectrometry (MS/MS) are commonly employed techniques for the quantification of this compound and its metabolites in biological matrices such as plasma and urine [, ]. These methods offer high sensitivity and selectivity, allowing for accurate measurement of drug concentrations in complex biological samples.
Q22: How does this compound's solubility influence its bioavailability?
A22: While specific solubility data are not provided, this compound's physicochemical properties, including its solubility, can influence its absorption and ultimately its bioavailability []. Formulation strategies, such as the use of nanoparticles, can potentially enhance solubility and improve the drug's delivery to target tissues [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



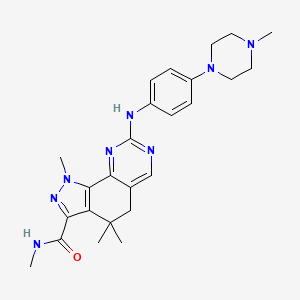
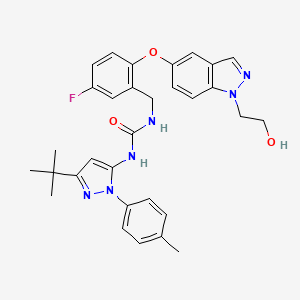
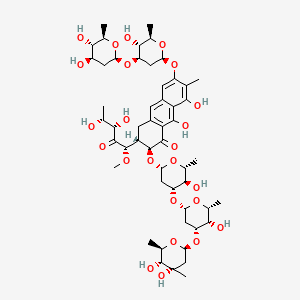
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)

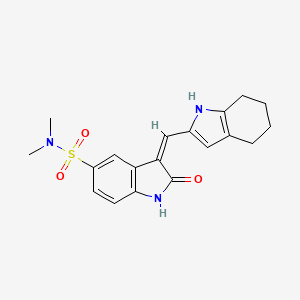

![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)
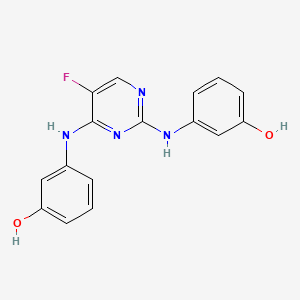
![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)

![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)
